6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
CAS No.: 758710-85-9
Cat. No.: VC15954901
Molecular Formula: C9H5ClN2O3
Molecular Weight: 224.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 758710-85-9 |
|---|---|
| Molecular Formula | C9H5ClN2O3 |
| Molecular Weight | 224.60 g/mol |
| IUPAC Name | 6-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) |
| Standard InChI Key | LXHRGPJUDAYAOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)C(=O)O)N=CNC2=O |
Introduction
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This compound features a quinazoline ring system with a carboxylic acid functional group at the 7-position and a chlorine atom at the 6-position, contributing to its chemical reactivity and biological activity.
Key Characteristics:
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Molecular Formula: C9H5ClN2O3
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Molecular Weight: Approximately 224.6 g/mol
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CAS Number: 758710-85-9
Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors, such as substituted anilines and α-chloroacetyl derivatives, under acidic or basic conditions. Another approach involves the reaction of 6-chloroanthranilic acid with formamide under controlled conditions, which is conducted at elevated temperatures to facilitate the formation of the quinazoline ring structure.
Synthesis Conditions:
| Condition | Description |
|---|---|
| Reactants | 6-Chloroanthranilic acid, formamide |
| Temperature | Elevated temperatures |
| Reaction Time | Controlled to optimize yield and purity |
Types of Reactions:
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Oxidation: May yield hydroxyl or carbonyl group-containing derivatives.
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Substitution: Can produce various functionalized quinazolines.
Biological Activities and Applications
This compound is primarily researched for its potential therapeutic applications due to its interaction with specific biological targets, such as enzymes involved in cellular processes. Similar quinazoline derivatives have shown antiviral activity by inhibiting key enzymes like reverse transcriptase in HIV replication processes .
Potential Applications:
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Antiviral Activity: May exhibit antiviral properties through mechanisms similar to those of related compounds.
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Pharmaceutical Research: Utilized in drug discovery and development processes due to its potential therapeutic applications.
Comparison with Similar Compounds
Several compounds are structurally similar to 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, each with unique features:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 6-Chloro-2-methylquinazolin-4(3H)-one | 7142-09-8 | 0.74 | Contains a methyl group instead of a carboxylic acid |
| 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid | 88995808 | 0.60 | Features a piperazine moiety |
| 5-Chloroquinoline-2-carboxylic acid | 51123170 | 0.56 | Has a different ring structure (quinoline instead of quinazoline) |
These compounds exhibit varying degrees of similarity based on their structural features but each possesses distinct characteristics that differentiate them from 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid.
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